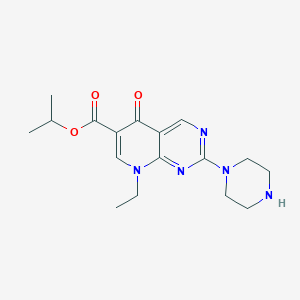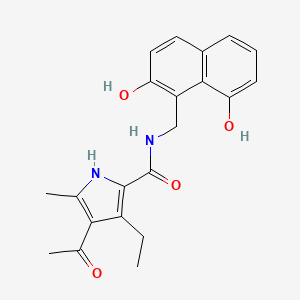
Xdm-cbp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XDM-CBP is a highly potent and selective inhibitor for the bromodomains of CREB-binding protein (CBP) and E1A-binding protein p300 (EP300). These bromodomains are involved in the regulation of gene expression through their interaction with acetylated lysine residues on histone proteins. This compound has shown significant potential in inhibiting the proliferation of specific cancer cell lines, including malignant melanoma, breast cancer, and leukemia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
XDM-CBP is synthesized through a series of chemical reactions involving the formation of 4-acyl pyrroles. The synthetic route typically involves the condensation of an appropriate aldehyde with a pyrrole derivative under acidic conditions, followed by acylation to introduce the acyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
XDM-CBP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Applications De Recherche Scientifique
XDM-CBP has a wide range of scientific research applications, including:
Chemistry: Used as a chemical tool to study the biological role of bromodomains in living organisms.
Biology: Helps in understanding the regulation of gene expression and chromatin remodeling.
Medicine: Potential therapeutic agent for treating various cancers, including malignant melanoma, breast cancer, and leukemia.
Industry: May be used in the development of new drugs targeting bromodomains
Mécanisme D'action
XDM-CBP exerts its effects by selectively inhibiting the bromodomains of CBP and EP300. These bromodomains recognize and bind to acetylated lysine residues on histone proteins, which play a crucial role in the regulation of gene expression. By inhibiting these interactions, this compound disrupts the normal function of CBP and EP300, leading to the suppression of gene expression and inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
BET Bromodomain Inhibitors: Compounds like JQ1 and I-BET762 target the bromodomains of the BET family (BRD2, BRD3, BRD4, and BRDT).
Non-BET Bromodomain Inhibitors: Compounds targeting other non-BET bromodomains, such as those in PCAF and GCN5L2
Uniqueness of XDM-CBP
This compound is unique due to its high selectivity and potency for the bromodomains of CBP and EP300. Unlike BET bromodomain inhibitors, which target a broader range of bromodomains, this compound specifically inhibits CBP and EP300, making it a valuable tool for studying these specific bromodomains and their roles in gene regulation and cancer .
Propriétés
Formule moléculaire |
C21H22N2O4 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
4-acetyl-N-[(2,8-dihydroxynaphthalen-1-yl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C21H22N2O4/c1-4-14-18(12(3)24)11(2)23-20(14)21(27)22-10-15-16(25)9-8-13-6-5-7-17(26)19(13)15/h5-9,23,25-26H,4,10H2,1-3H3,(H,22,27) |
Clé InChI |
KCGVENSOXCWCNF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=C1C(=O)C)C)C(=O)NCC2=C(C=CC3=C2C(=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(1,2-Dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13427406.png)
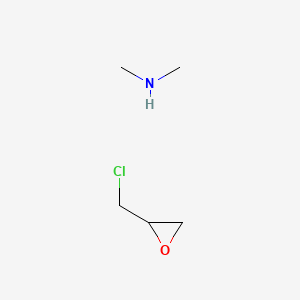
![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13427416.png)
![(3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B13427417.png)
![(1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13427429.png)
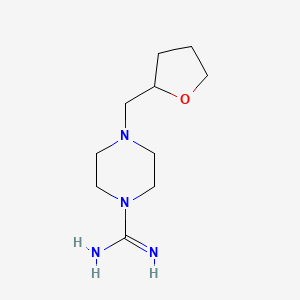
![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)
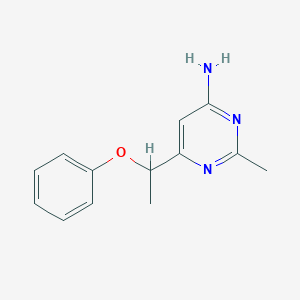
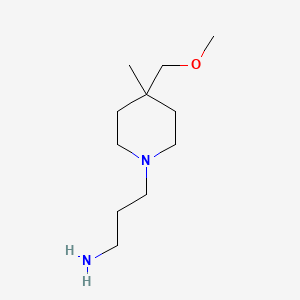
![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)
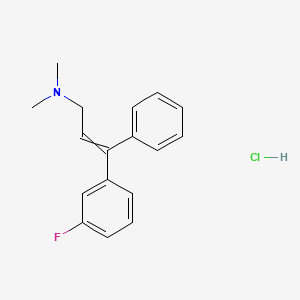
![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)

